6-Desoxonaltrexone is a synthetic opioid compound derived from the morphinan class of chemicals, specifically related to naloxone and naltrexone. It is notable for its structural modifications that enhance its pharmacological properties. This compound has garnered interest in scientific research due to its potential applications in opioid addiction treatment and pain management.
6-Desoxonaltrexone is synthesized from precursor compounds through various chemical reactions. Its development is primarily rooted in medicinal chemistry, where modifications to existing opioid structures are explored to improve efficacy and reduce side effects.
6-Desoxonaltrexone falls under the classification of opioid receptor antagonists. It is specifically designed to interact with the mu-opioid receptor, although it may also exhibit activity at other opioid receptors. This classification places it within a broader category of substances used in the treatment of opioid dependence and pain relief.
The synthesis of 6-Desoxonaltrexone can be achieved through various methods, with a notable two-step/one-pot synthesis that has been reported to improve yield significantly. This method involves the combination of the Wolff-Kishner reduction and subsequent reactions that modify the core structure of the compound.
The molecular structure of 6-Desoxonaltrexone can be represented by its chemical formula and a specific arrangement of atoms that includes a phenolic hydroxyl group and a tertiary amine. The structural modifications compared to its parent compounds, naloxone and naltrexone, are critical for its biological activity.
The compound's molecular weight is approximately 281.39 g/mol, and it features several functional groups that contribute to its pharmacological properties. The stereochemistry of 6-Desoxonaltrexone also plays a significant role in its interaction with opioid receptors.
6-Desoxonaltrexone undergoes various chemical reactions during its synthesis and potential metabolic processes within biological systems. Key reactions include:
The reactions involved in synthesizing 6-Desoxonaltrexone are typically performed under controlled conditions using solvents and catalysts that facilitate optimal yields and purity of the final product.
The mechanism of action of 6-Desoxonaltrexone primarily involves its antagonistic effects on mu-opioid receptors. By binding to these receptors, it prevents the activation by endogenous opioids or exogenous opioids like morphine.
Research indicates that 6-Desoxonaltrexone may also modulate other pathways associated with pain perception and addiction, providing a multifaceted approach to opioid receptor interaction.
6-Desoxonaltrexone exhibits typical physical properties associated with small organic molecules, including:
The compound's chemical stability is influenced by factors such as pH and temperature, which can affect its reactivity in biological systems.
Relevant data on melting point, boiling point, and spectral data (e.g., NMR, IR) would be essential for further characterization but may vary based on synthesis conditions.
6-Desoxonaltrexone has potential applications in:
The biosynthetic derivation of 6-Desoxonaltrexone (6-DOX) from naltrexone involves enzymatic modifications of steroid-like precursors, drawing parallels to pathways observed in plant secondary metabolism. In Paris polyphylla, cytochrome P450 enzymes (CYPs) catalyze site-specific hydroxylations and ring closures during phytoalexin biosynthesis, particularly at C-16, C-22, and C-26 positions of steroidal skeletons [6] [9]. Similarly, naltrexone’s morphinan core undergoes enzymatic deoxygenation at C-6, a process hypothetically mediated by NADPH-dependent reductases or CYP-catalyzed dehydration. Hybrid transcriptome sequencing of P. polyphylla identified 216 CYPs and 199 UDP-glycosyltransferases (UGTs), with in silico co-expression analysis narrowing candidates to 15 CYPs and 24 UGTs potentially involved in steroidal modifications [9]. Though 6-DOX-specific enzymes remain uncharacterized, this approach suggests conserved mechanisms:
Table 1: Enzymatic Systems for Steroidal Deoxygenation
Precursor | Target Reaction | Key Enzymes | Catalytic Outcome |
---|---|---|---|
6-Ketonaltrexone | C=O → CH₂ | Putative keto-reductases | Deoxygenated morphinan core |
Diosgenin (plants) | C-26 hydroxylation | PpCYP94D108 | F-ring closure to spiroketal |
Cholesterol (general) | C-17 hydroxylation | CYP90G family | E-ring closure in brassinosteroids [6] |
Stereochemistry critically dictates 6-DOX’s receptor binding profile. The C-6 deoxygenation eliminates chiral center complexity, flattening the C-ring and altering ligand-receptor docking. Studies on (+)-naltrexone isomers reveal that stereochemical adjustments, even without opioid receptor engagement, enhance Toll-like receptor 4 (TLR4) antagonism—a property shared by 6-DOX analogues [2]. Key insights include:
Table 2: Stereochemical Impact on Opioid Analogue Affinity
Compound | C-6 Configuration | μ-Opioid Kᵢ (nM) | TLR4 IC₅₀ (nM) | Key Stereochemical Feature |
---|---|---|---|---|
Naltrexone | Ketone | 0.90 [8] | >10,000 [2] | Planar C-ring with H-bond acceptor |
6-Desoxonaltrexone | Methylene | 2.85 [10] | 650* (est.) | Nonpolar, sterically reduced C-ring |
(+)-14-Hydroxycodeinone | α-OH, β-H | Inactive at μ [2] | 0.8 [2] | Axial 14-OH enhancing TLR4 fit |
*Estimated based on structural similarity to (+)-isomers.
Conventional synthesis of 6-DOX relies on Wolff-Kishner reduction of naltrexone, but poor yields (<10%) prompted optimization via in situ protonation. Cunningham et al. improved yields to >60% using a two-step/one-pot approach: hydrazone formation from naltrexone with hydrazine, followed by in situ reduction with methanesulfonic acid instead of traditional strong bases (e.g., KOH) [7]. The acid promotes cyclization of the intermediate 3,4-dihydroxy-Δ⁵,⁶-desoxonaltrexone, detected via Gibbs’ reagent (2,6-dichloroquinone-4-chloroimide) [7]. Alternative catalytic strategies include:
Table 3: Deoxygenation Methods for 6-Keto Reduction
Method | Catalyst/Reagent | Yield (%) | Conditions | Advantage |
---|---|---|---|---|
Wolff-Kishner + H⁺ | N₂H₄, CH₃SO₃H | >60 [7] | 100°C, 4h | Acid-mediated cyclization prevents byproducts |
Hydrosilylation | B(C₆F₅)₃, HSiEt₃ | 85–95 [4] | RT, 12h | Functional group tolerance |
PMHS/FeCl₃ | FeCl₃, PMHS | 90 [4] | 80°C, 1h | Eco-friendly silane source |
Electrochemical | Al anode, AlCl₃ | 78 [4] | Constant current, RT | Catalyst regeneration |
CAS No.: 12005-75-3
CAS No.: 54429-80-0
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6